
Methyl 2,5-dichloro-6-cyanonicotinate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2,5-dichloro-6-cyanonicotinate is a chemical compound with the molecular formula C8H4Cl2N2O2 and a molecular weight of 231.04 g/mol . It is a derivative of nicotinic acid and is characterized by the presence of two chlorine atoms and a cyano group attached to the pyridine ring. This compound is used in various chemical reactions and has applications in scientific research.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2,5-dichloro-6-cyanonicotinate typically involves the esterification of 2,5-dichloro-6-cyanonicotinic acid with methanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products with minimal by-products .
化学反应分析
Types of Reactions
Methyl 2,5-dichloro-6-cyanonicotinate undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atoms on the pyridine ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in an appropriate solvent like dimethyl sulfoxide (DMSO) are commonly used.
Reduction: Reducing agents like LiAlH4 in anhydrous ether or hydrogen gas with a palladium catalyst are typical.
Major Products Formed
Substitution: Products include various substituted nicotinates depending on the nucleophile used.
Reduction: The major product is the corresponding amine derivative.
Oxidation: Oxidized products such as carboxylic acids or ketones are formed.
科学研究应用
Methyl 2,5-dichloro-6-cyanonicotinate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
作用机制
The mechanism of action of Methyl 2,5-dichloro-6-cyanonicotinate involves its interaction with specific molecular targets. The presence of the cyano group and chlorine atoms allows it to participate in various biochemical pathways. It can act as an inhibitor or activator of certain enzymes, depending on the context of its use. The exact molecular targets and pathways involved are still under investigation, but it is believed to interact with cellular receptors and enzymes involved in metabolic processes .
相似化合物的比较
Similar Compounds
- Methyl 2,5-dichloronicotinate
- Methyl 2-chloro-6-methylnicotinate
- Ethyl 2,4-dichloro-6-methyl-3-pyridinecarboxylate
- Methyl 6-chloro-2-cyanonicotinate
Uniqueness
Methyl 2,5-dichloro-6-cyanonicotinate is unique due to the presence of both chlorine atoms and a cyano group on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to its analogs. The specific positioning of these groups on the pyridine ring also influences its interaction with other molecules, making it a valuable compound for various applications .
属性
分子式 |
C8H4Cl2N2O2 |
|---|---|
分子量 |
231.03 g/mol |
IUPAC 名称 |
methyl 2,5-dichloro-6-cyanopyridine-3-carboxylate |
InChI |
InChI=1S/C8H4Cl2N2O2/c1-14-8(13)4-2-5(9)6(3-11)12-7(4)10/h2H,1H3 |
InChI 键 |
KKRPXIDOVGJDMU-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)C1=CC(=C(N=C1Cl)C#N)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Bromo-6-fluorobenzo[D]thiazole](/img/structure/B13928015.png)
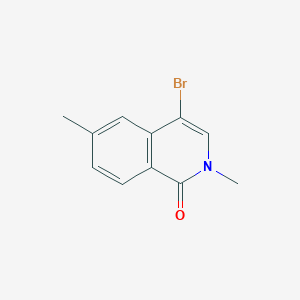

![[2,6-Di(propan-2-yl)phenyl] 2,2-dimethylpropanoate](/img/structure/B13928025.png)
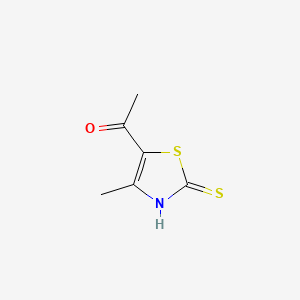
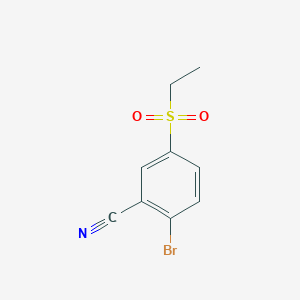
![2-Bromo-3-methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B13928046.png)
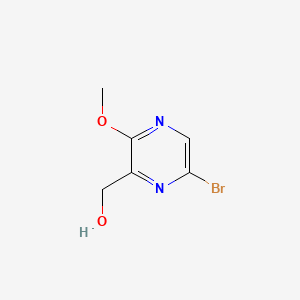

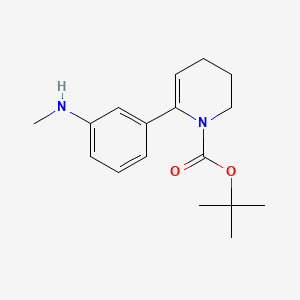
![2-[[3-Chloro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[2,3-c]pyridazin-7-yl]methoxy]ethyl-trimethylsilane](/img/structure/B13928066.png)
![5-chloro-1H-pyrrolo[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13928073.png)
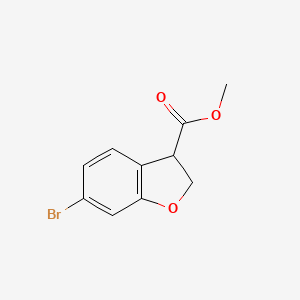
![9-benzyl-2-phenyl-2,9-diazaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B13928107.png)
